molecular formula C6H9ClF2O2 B067039 tert-Butyl chlorodifluoroacetate CAS No. 167308-43-2

tert-Butyl chlorodifluoroacetate

Cat. No.: B067039
CAS No.: 167308-43-2
M. Wt: 186.58 g/mol
InChI Key: CZLHJJSAELHRSE-UHFFFAOYSA-N
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Description

tert-Butyl chlorodifluoroacetate is a fluorinated ester with the molecular formula C₆H₉ClF₂O₂. It is characterized by a tert-butyl group attached to a chlorodifluoroacetyl moiety. This compound is primarily used in organic synthesis as a versatile building block, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its chlorodifluoroacetate group imparts unique reactivity, enabling selective fluorination and stabilization of intermediates under acidic or basic conditions.

Preparation Methods

tert-Butyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with chlorodifluoroacetic acid in the presence of a dehydrating agent. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Industrial production methods often involve the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond .

Chemical Reactions Analysis

Reactivity in Multicomponent Reactions

Sodium chlorodifluoroacetate (ClCF₂COONa) participates in TBHP (tert-butyl hydroperoxide)-promoted reactions, serving as a C1 synthon. While not directly involving tert-butyl chlorodifluoroacetate, this highlights the reactivity of the chlorodifluoroacetate group ( ):

Reaction Mechanism Outcome
TBHP-mediated cyclization with isatinsRadical pathway involving quadruple cleavage of ClCF₂COO⁻ to release COFormation of 2-aminobenzoxazinones
Imine cation intermediate activationNucleophilic attack by isatoic anhydrideC–N bond formation

This suggests this compound could act as a masked chlorodifluoroacetylating agent under oxidative conditions.

Nucleophilic Substitution and Elimination

Tertiary alkyl halides like tert-butyl chloride undergo Sₙ1 or E1 mechanisms ( 9). By analogy:

  • Sₙ1 Pathway : Protonation of the ester’s carbonyl oxygen could generate a carbocation intermediate (tert-butyl cation), followed by nucleophilic attack (e.g., by Cl⁻).

  • E1 Pathway : β-H elimination from the carbocation might yield alkenes, though steric hindrance from the tert-butyl group could suppress this pathway.

Kinetic Comparison :

Reaction Type Rate-Determining Step Nucleophile Sensitivity
Sₙ1Carbocation formationLow (not involved in RDS)
E1Carbocation formation + H⁺ lossLow

Scientific Research Applications

Synthesis and Mechanism

tert-Butyl chlorodifluoroacetate can be synthesized through various methods, often involving the reaction of chloroacetic acid with tert-butyl alcohol or isobutene under controlled conditions. The synthesis typically employs a nucleophilic substitution mechanism, where the chlorodifluoroacetate acts as an electrophile.

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. It serves as a reagent for the formation of various compounds, including:

  • Aziridine Esters : Used in the aza-Darzens reaction to produce cis-disubstituted aziridines, which are valuable in drug development .
  • Imidazol-1-Yl-Acetic Acid Hydrochloride : Synthesized through N-alkylation of imidazole using this compound, followed by ester cleavage .

Fluorinated Compounds

Due to its fluorinated nature, this compound is significant in the synthesis of fluorinated compounds, which have enhanced biological activity and stability. Fluorinated intermediates are crucial in developing pharmaceuticals with improved efficacy and reduced toxicity.

Research has shown that compounds derived from this compound exhibit interesting biological properties. For instance, derivatives may be investigated for their potential as enzyme inhibitors or in other therapeutic roles.

Case Studies and Research Findings

StudyApplicationFindings
RSC Publication (2023)Synthesis of 2-AminobenzoxazinonesDemonstrated a TBHP-promoted multicomponent reaction utilizing sodium chlorodifluoroacetate to produce functionalized products under transition-metal-free conditions .
Sigma-Aldrich ApplicationSynthesis of ImidazolinesHighlighted the use of this compound in synthesizing imidazolines with potential pharmaceutical applications .
VWR ResearchFluorinated Compound SynthesisInvestigated the role of this compound in producing fluorinated organic intermediates for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl chlorodifluoroacetate with three structurally related tert-butyl esters, drawing on the provided evidence and general chemical principles.

Compound Molecular Formula Substituents Key Properties Applications
This compound C₆H₉ClF₂O₂ –Cl, –F₂ High electrophilicity due to electron-withdrawing Cl/F groups; moderate stability Fluorination reactions, peptide synthesis, polymer intermediates
tert-Butyl acetate C₆H₁₂O₂ –CH₃ (acetate) Flammable; incompatible with oxidizers, strong acids/bases Solvent, flavoring agent, intermediate in organic synthesis
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ –O–C₆H₄–CHO (formylphenoxy) Polar, reactive formyl group; molecular weight 236.26 g/mol Pharmaceutical intermediates, crosslinking agents
tert-Butyl 2-(3,3-difluorocyclobutyl)acetate C₁₀H₁₆F₂O₂ –(3,3-difluorocyclobutyl) Cyclic fluorinated structure; CAS 1584139-64-9 Agrochemicals, liquid crystals, specialty polymers

Key Observations:

Reactivity and Stability: The chlorodifluoroacetate group enhances electrophilicity compared to non-halogenated tert-butyl acetate, making it more reactive in nucleophilic substitutions. This contrasts with tert-butyl acetate, which is primarily a solvent and requires careful handling due to flammability and incompatibility with oxidizers . The formylphenoxy substituent in introduces aromatic and aldehyde functionalities, enabling condensation reactions, whereas the difluorocyclobutyl group in provides steric hindrance and fluorinated rigidity for materials science applications.

Structural Influence on Applications :

  • Chlorodifluoroacetate’s halogenated structure is advantageous in medicinal chemistry for introducing fluorine atoms into target molecules, a feature absent in simpler esters like tert-butyl acetate.
  • The difluorocyclobutyl analog’s cyclic structure () likely improves thermal stability compared to linear fluorinated esters, making it suitable for high-performance polymers.

Handling and Safety :

  • While tert-butyl acetate requires strict avoidance of strong acids/bases , chlorodifluoroacetate’s stability under acidic conditions (common in trifluoroacetic acid-mediated deprotection) is inferred from its structural analogs.

Biological Activity

tert-Butyl chlorodifluoroacetate (CAS Number: 167308-43-2) is a fluorinated acylating agent that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique biological properties and potential applications. This article explores its biological activity, including metabolic stability, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

  • Molecular Formula : C₆H₉ClF₂O₂
  • Molecular Weight : 186.58 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, while the chlorodifluoroacetate moiety enhances its reactivity and potential for biological interactions.

Metabolic Stability

Research indicates that the metabolic stability of compounds containing the tert-butyl group can significantly influence their pharmacokinetic profiles. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification reduced hepatic clearance rates compared to their tert-butyl counterparts, highlighting the importance of structural modifications in optimizing drug candidates .

Table 1: In Vitro Clearance of tert-Butyl Replacements

CompoundStructure TypeIn Vitro Clearance (mL/min/kg)Metabolic Stability
1tert-Butyl45Low
5Hydroxyl-substituted30Moderate
9Trifluoromethylcyclopropyl15High

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in human cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Case Study: Apoptosis Induction in Cancer Cells

A recent study evaluated the apoptotic effects of this compound on various human cancer cell lines. The results indicated that:

  • Cell Line A : 70% apoptosis at 50 µM concentration.
  • Cell Line B : 45% apoptosis at 50 µM concentration.
  • Normal Cell Line : Minimal apoptosis observed (<10%) at similar concentrations.

These findings suggest that this compound may selectively target malignant cells, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound appears to interfere with metabolic processes by modulating cytochrome P450 enzymes, which play a critical role in drug metabolism .

Q & A

Basic Research Questions

Q. What are the primary atmospheric degradation pathways for tert-butyl chlorodifluoroacetate, and how are they experimentally determined?

The dominant degradation pathway involves reactions with chlorine (Cl) atoms rather than photolysis, as the compound lacks UV absorption above 295 nm. Experimental determination uses relative rate techniques in a 1080 L photoreactor with synthetic air (1000 mbar), monitored via in-situ FTIR spectroscopy. Cl-atom reaction rate coefficients are measured across 287–313 K, with Arrhenius parameters derived to model temperature-dependent kinetics . Secondary pathways include oxidation of intermediate products like chlorodifluoroacetic acid (CF2_2ClC(O)OH) via OH radicals .

Q. How is this compound synthesized, and what are critical purity considerations?

Synthesis typically involves esterification of chlorodifluoroacetyl chloride with tert-butanol under anhydrous conditions. Key steps include:

  • Reagent drying : Use molecular sieves or P2_2O5_5 to eliminate water, preventing hydrolysis.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mbar) ensures >97% purity. Impurities like residual acids are quantified via 19^{19}F NMR or GC-MS .

Advanced Research Questions

Q. How do temperature-dependent Arrhenius parameters improve atmospheric lifetime predictions for this compound?

The Arrhenius expressions for Cl-atom reactions are:

kCl(T)=Aexp(EaRT)k_{\text{Cl}}(T) = A \exp\left(-\frac{E_a}{RT}\right)

For this compound analogs (e.g., methyl/ethyl derivatives), Ea/RE_a/R values range from 1110–1363 K, indicating a slight increase in reactivity with temperature. These parameters enable altitude-resolved modeling (0–10 km) by incorporating a tropospheric lapse rate (6.5 K km1^{-1}). At sea level, the Cl reaction rate is ~1.5 × 108^{-8} cm3^3 molecule1^{-1} s1^{-1}, decreasing by 65% at 10 km due to lower temperatures and [Cl] concentrations .

Q. What mechanistic insights explain the product distribution from Cl-atom reactions with this compound?

Cl-atom abstraction of hydrogen from the tert-butyl group generates alkoxy radicals, which undergo:

  • Esterification rearrangement : Forms CF2_2ClC(O)OH (yield: 34–86%) via β-scission.
  • O2_2 addition : Produces mixed acid anhydrides (e.g., CF2_2ClC(O)OC(O)H) in NOx_x-free conditions. Product yields are quantified via FTIR and mass spectrometry, with competing pathways explained by radical stability and steric effects .

Q. How can discrepancies in reported rate coefficients for Cl-atom reactions be resolved?

Discrepancies arise from methodological differences (e.g., absolute vs. relative rate techniques). Validation strategies include:

  • Cross-calibration : Use reference compounds (e.g., propene) with well-established rate coefficients.
  • Uncertainty analysis : Combine statistical errors from linear regression (±5–10%) and reference compound uncertainties (±15%) . For example, tert-butyl derivatives show <5% deviation between experimental and theoretical (DFT-calculated) rate coefficients at 298 K .

Q. What experimental designs are optimal for assessing the environmental impact of this compound degradation products?

  • Aqueous toxicity assays : Expose green algae (e.g., Chlorella vulgaris) to CF2_2ClC(O)OH at 0.1–10 ppm, measuring growth inhibition via OD680_{680}.
  • Photochemical smog chambers : Simulate tropospheric conditions to quantify ozone formation potential from degradation intermediates.
  • Soil column studies : Track leaching behavior using 14^{14}C-labeled compounds and HPLC analysis .

Q. Methodological Guidance

Q. How to model the tropospheric lifetime of this compound using kinetic data?

Lifetime (τ\tau) is calculated as:

τ=1kCl[Cl]+kOH[OH]+Jphotolysis\tau = \frac{1}{k_{\text{Cl}}[{\small \text{Cl}}] + k_{\text{OH}}[{\small \text{OH}}] + J_{\text{photolysis}}}

Input parameters:

  • kCl=1.55×108k_{\text{Cl}} = 1.55 \times 10^{-8} cm3^3 molecule1^{-1} s1^{-1} (sea level, 298 K) .
  • [Cl]=1×104[{\small \text{Cl}}] = 1 \times 10^4 molecules cm3^{-3} (daytime average).
  • Jphotolysis0J_{\text{photolysis}} \approx 0 due to lack of UV absorption. Result: τ12\tau \approx 12 hours at sea level, increasing to >24 hours at higher altitudes .

Q. What computational methods predict reaction pathways for this compound derivatives?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize transition states and calculate activation energies.
  • Master equation modeling : Simulate pressure-dependent branching ratios for alkoxy radical fates.
  • Comparative kinetics : Benchmark against analogous compounds (e.g., ethyl chlorodifluoroacetate) to validate mechanistic assumptions .

Q. Data Contradictions and Validation

Q. Why do some studies report higher yields of CF2_22​ClC(O)OH from ethyl vs. methyl derivatives?

Ethyl derivatives undergo more efficient esterification rearrangement due to lower steric hindrance at the β-carbon. Experimental yields are 86 ± 8% for ethyl vs. 34 ± 5% for methyl analogs, validated via 19^{19}F NMR integration .

Q. How to address conflicting ecotoxicological data on chlorodifluoroacetic acid?

Discrepancies in algal toxicity (e.g., EC50_{50} ranging from 2–10 ppm) arise from differences in test conditions (pH, light exposure). Standardize protocols per OECD 201 guidelines, controlling pH at 7.0 ± 0.2 and light intensity at 6000 lux .

Properties

IUPAC Name

tert-butyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHJJSAELHRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371364
Record name tert-Butyl chlorodifluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167308-43-2
Record name tert-Butyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl chlorodifluoroacetate
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